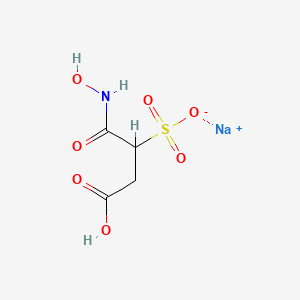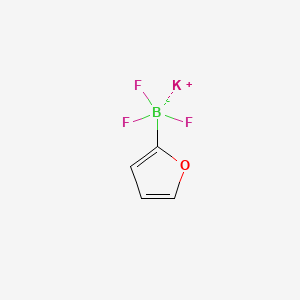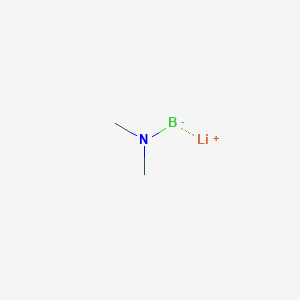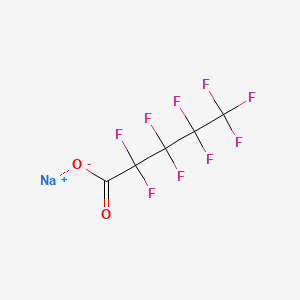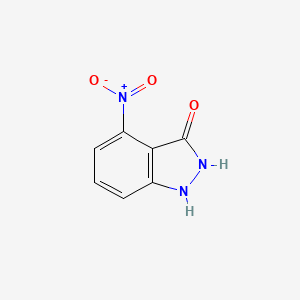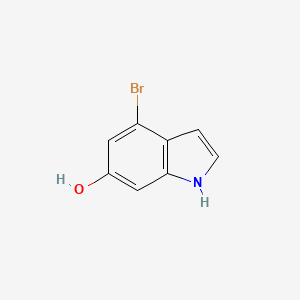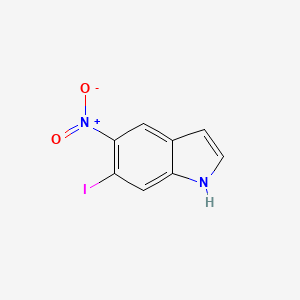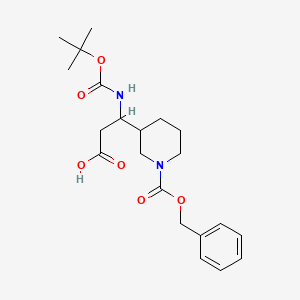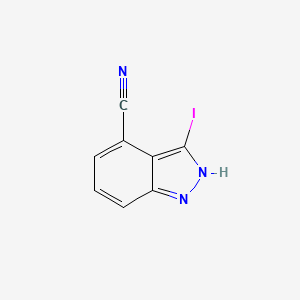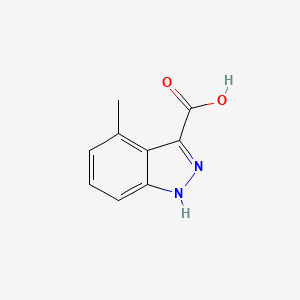
1H-吲唑-3-羧酸-4-甲基
描述
4-Methyl-1H-indazole-3-carboxylic acid: is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
科学研究应用
4-Methyl-1H-indazole-3-carboxylic acid has several applications in scientific research:
作用机制
Target of Action
Indazole derivatives, a class to which this compound belongs, are known to interact with a variety of targets, including nuclear receptors and multiple receptors involved in cell biology .
Mode of Action
Indazole derivatives are known to bind with high affinity to their targets, leading to various biological changes . For instance, some indazole derivatives have been found to inhibit cell growth, particularly in neoplastic cell lines .
Biochemical Pathways
Indazole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines .
生化分析
Biochemical Properties
4-Methyl-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with human neutrophil elastase, an enzyme involved in inflammatory responses . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a reduction in inflammation, showcasing the potential therapeutic applications of 4-Methyl-1H-indazole-3-carboxylic acid in treating inflammatory conditions.
Cellular Effects
The effects of 4-Methyl-1H-indazole-3-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis cartilage explants . These effects are indicative of its potential to modulate inflammatory responses at the cellular level, making it a promising candidate for therapeutic interventions in inflammatory diseases.
Molecular Mechanism
At the molecular level, 4-Methyl-1H-indazole-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with human neutrophil elastase involves binding to the enzyme’s active site, resulting in inhibition of its activity . This binding interaction is crucial for its anti-inflammatory properties, as it prevents the enzyme from catalyzing reactions that lead to inflammation. Additionally, 4-Methyl-1H-indazole-3-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1H-indazole-3-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to 4-Methyl-1H-indazole-3-carboxylic acid in in vitro and in vivo studies has revealed sustained anti-inflammatory effects, although the extent of these effects can vary depending on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of 4-Methyl-1H-indazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, it has been shown to exhibit significant anti-inflammatory and analgesic effects without causing adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential adverse effects.
Metabolic Pathways
4-Methyl-1H-indazole-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway involves ester hydrolysis, leading to the formation of metabolites that can further undergo hydroxylation and dehydrogenation . These metabolic processes are crucial for the compound’s bioavailability and its overall pharmacokinetic profile. Understanding these pathways is essential for optimizing its therapeutic potential and minimizing any potential side effects.
Transport and Distribution
The transport and distribution of 4-Methyl-1H-indazole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is critical for its efficacy. Studies have shown that it can accumulate in inflamed tissues, where it exerts its anti-inflammatory effects, further supporting its potential as a therapeutic agent.
Subcellular Localization
The subcellular localization of 4-Methyl-1H-indazole-3-carboxylic acid is an important factor that affects its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and the nucleus . This localization is often directed by targeting signals and post-translational modifications that guide the compound to its site of action. Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-indazole-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-1-nitrobenzene with hydrazine hydrate can lead to the formation of the indazole ring. This reaction typically requires a catalyst such as copper acetate and is carried out under reflux conditions in a solvent like dimethyl sulfoxide .
Industrial Production Methods: Industrial production of 4-Methyl-1H-indazole-3-carboxylic acid often involves optimized synthetic routes to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, is common in these processes. Additionally, solvent-free conditions or green chemistry approaches are sometimes employed to minimize environmental impact .
化学反应分析
Types of Reactions: 4-Methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .
相似化合物的比较
- 1H-Indazole-3-carboxylic acid
- 1-Methylindazole-3-carboxylic acid
- 2H-Indazole-3-carboxylic acid
Comparison: 4-Methyl-1H-indazole-3-carboxylic acid is unique due to the presence of a methyl group at the 4-position of the indazole ring. This structural modification can influence its chemical reactivity, biological activity, and physical properties compared to other indazole derivatives. For instance, the methyl group may enhance lipophilicity, affecting the compound’s solubility and membrane permeability .
属性
IUPAC Name |
4-methyl-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)8(9(12)13)11-10-6/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRZINGBFITCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646463 | |
| Record name | 4-Methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-90-1 | |
| Record name | 4-Methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




